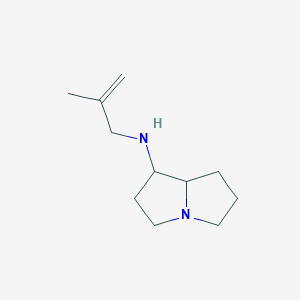
N-(2-Methylallyl)hexahydro-1H-pyrrolizin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylallyl)hexahydro-1H-pyrrolizin-1-amine is a chemical compound with the molecular formula C11H20N2 and a molecular weight of 180.29 g/mol . This compound is part of the amine class and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylallyl)hexahydro-1H-pyrrolizin-1-amine typically involves the reaction of hexahydro-1H-pyrrolizin-1-amine with 2-methylallyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylallyl)hexahydro-1H-pyrrolizin-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
N-(2-Methylallyl)hexahydro-1H-pyrrolizin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Methylallyl)hexahydro-1H-pyrrolizin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolizin-1-amine: A structurally similar compound with a different substituent group.
N-(2-Methylallyl)pyrrolidine: Another similar compound with a different ring structure.
Uniqueness
N-(2-Methylallyl)hexahydro-1H-pyrrolizin-1-amine is unique due to its specific substitution pattern and the presence of both the hexahydro-1H-pyrrolizin-1-amine core and the 2-methylallyl group . This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine |
InChI |
InChI=1S/C11H20N2/c1-9(2)8-12-10-5-7-13-6-3-4-11(10)13/h10-12H,1,3-8H2,2H3 |
InChI Key |
BBABYNUPQFPDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1CCN2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
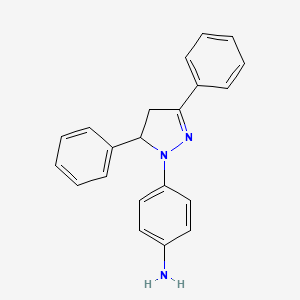
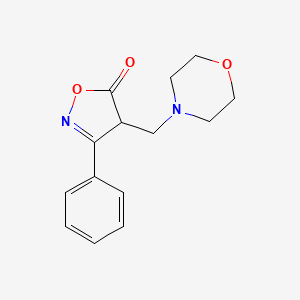

![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
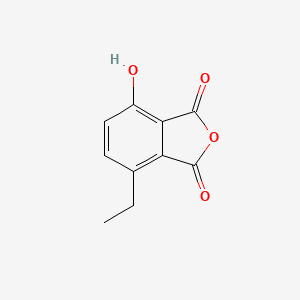
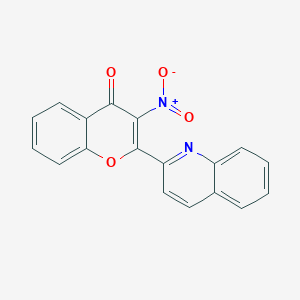
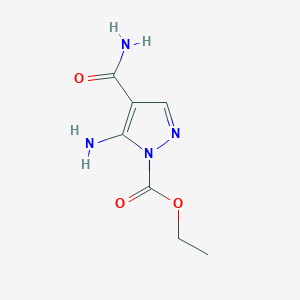
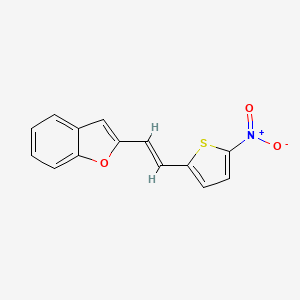
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
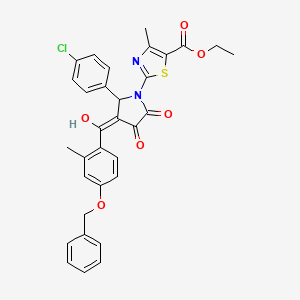
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
